1H-Indene, 2,3-dihydro-4-methyl-2-(1-methylethyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene, 2,3-dihydro-4-methyl-2-(1-methylethyl)- can be achieved through several methods. One common approach involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to alcohol and dehydrated to yield nitromethylindene. This intermediate is subsequently hydrogenated over palladium on carbon (Pd/C) to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves the hydrogenation of indene derivatives. The process includes the use of catalysts such as palladium or platinum to facilitate the hydrogenation reaction, resulting in the formation of 1H-Indene, 2,3-dihydro-4-methyl-2-(1-methylethyl)- .
Chemical Reactions Analysis
Types of Reactions
1H-Indene, 2,3-dihydro-4-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can yield saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Ketones and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated indenes and other substituted derivatives.
Scientific Research Applications
1H-Indene, 2,3-dihydro-4-methyl-2-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1H-Indene, 2,3-dihydro-4-methyl-2-(1-methylethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indane: A parent compound with a similar structure but lacking the methyl and isopropyl groups.
4-Methylindane: Similar to 1H-Indene, 2,3-dihydro-4-methyl-2-(1-methylethyl)- but without the isopropyl group.
2-Methylindane: Another derivative with a methyl group at a different position on the indene ring.
Uniqueness
1H-Indene, 2,3-dihydro-4-methyl-2-(1-methylethyl)- is unique due to the presence of both a methyl and an isopropyl group, which confer distinct chemical and physical properties.
Properties
CAS No. |
66324-82-1 |
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Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
4-methyl-2-propan-2-yl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C13H18/c1-9(2)12-7-11-6-4-5-10(3)13(11)8-12/h4-6,9,12H,7-8H2,1-3H3 |
InChI Key |
CDOPMIFFUCFVGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(CC2=CC=C1)C(C)C |
Origin of Product |
United States |
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